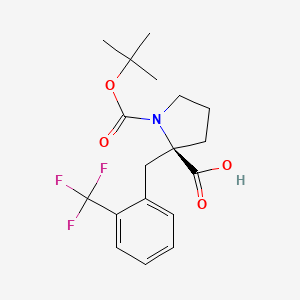

(R)-1-(tert-Butoxycarbonyl)-2-(2-(trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid

Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

- 1H NMR : Key signals include:

- 13C NMR :

Infrared (IR) Spectroscopy

Mass Spectrometry

- Molecular ion : m/z 373.37 ([M]+), consistent with the molecular formula C18H22F3NO4.

- Fragmentation pathways include loss of the Boc group (m/z 273.27) and cleavage of the benzyl moiety (m/z 210.15).

Comparative Structural Analysis with Enantiomeric Forms

The (S)-enantiomer, (2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2-[[2-(trifluoromethyl)phenyl]methyl]pyrrolidine-2-carboxylic acid, exhibits identical functional groups but opposite stereochemistry at C-2. Key differences include:

- NMR : Enantiomers produce identical chemical shifts but opposite optical rotations ([α]D = +25° for R vs. −25° for S).

- Crystallography : The R and S forms would crystallize in enantiomorphic space groups (e.g., P3121 vs. P3221), with mirror-image unit cell parameters.

- Conformational stability : The R configuration may favor a different pseudorotational pathway due to steric interactions between the trifluoromethylbenzyl group and the Boc-protected nitrogen.

Properties

IUPAC Name |

(2R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2-[[2-(trifluoromethyl)phenyl]methyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22F3NO4/c1-16(2,3)26-15(25)22-10-6-9-17(22,14(23)24)11-12-7-4-5-8-13(12)18(19,20)21/h4-5,7-8H,6,9-11H2,1-3H3,(H,23,24)/t17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJBNWHRFTFEEAZ-QGZVFWFLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1(CC2=CC=CC=C2C(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@@]1(CC2=CC=CC=C2C(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22F3NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50375977 | |

| Record name | (R)-1-(tert-Butoxycarbonyl)-2-(2-(trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50375977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

373.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

959576-51-3 | |

| Record name | (R)-1-(tert-Butoxycarbonyl)-2-(2-(trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50375977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

(R)-1-(tert-Butoxycarbonyl)-2-(2-(trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid, commonly referred to as Boc-pyrrolidine , is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- IUPAC Name : 1-(tert-butoxycarbonyl)-4-(2-(trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid

- CAS Number : 959576-51-3

- Molecular Formula : C18H22F3NO4

- Molecular Weight : 373.37 g/mol

This compound features a pyrrolidine ring substituted with a tert-butoxycarbonyl group and a trifluoromethyl-benzyl moiety, contributing to its unique biological properties.

The biological activity of Boc-pyrrolidine is primarily attributed to its interaction with various biological targets, particularly in the central nervous system (CNS). The trifluoromethyl group enhances lipophilicity, which may facilitate the compound's ability to cross the blood-brain barrier and exert neuroactive effects.

- Neurotransmitter Modulation : Preliminary studies suggest that Boc-pyrrolidine may influence neurotransmitter systems, particularly GABAergic and glutamatergic pathways. By modulating these systems, it could potentially provide therapeutic effects in conditions such as anxiety and depression.

- Antioxidant Properties : The compound has shown promising antioxidant activity, which is crucial for protecting cells from oxidative stress. This property is particularly relevant in neurodegenerative diseases where oxidative damage plays a significant role.

Structure-Activity Relationships (SAR)

Research into the SAR of Boc-pyrrolidine indicates that modifications to the trifluoromethyl group and the carbon chain length can significantly alter its biological activity. For instance:

- Trifluoromethyl Substitution : The presence of the trifluoromethyl group has been linked to enhanced potency in inhibiting certain enzymes involved in neurotransmitter metabolism .

- Chain Length Variations : Alterations in the carbon chain length connected to the pyrrolidine ring can affect binding affinity and selectivity towards specific receptors .

Study 1: GABA Receptor Interaction

A study investigating the interaction of Boc-pyrrolidine with GABA receptors demonstrated that it acts as a positive allosteric modulator. This was evidenced by increased GABA-induced currents in neuronal cultures treated with the compound, suggesting potential applications in treating epilepsy and anxiety disorders .

Study 2: Antioxidant Activity Assessment

In vitro assays assessing the antioxidant capacity of Boc-pyrrolidine revealed that it effectively scavenged free radicals, reducing oxidative stress markers in neuronal cell lines. This suggests a protective role against neurodegeneration .

Data Table: Summary of Biological Activities

Scientific Research Applications

Medicinal Chemistry

The compound's structural features position it as a potential candidate for drug development, particularly in the realm of pharmaceuticals targeting central nervous system disorders. The trifluoromethyl group is known to enhance metabolic stability and lipophilicity, which can lead to improved pharmacokinetic properties.

Drug Development

Recent studies have indicated that derivatives of this compound may exhibit significant activity against various biological targets. For instance, the synthesis of analogs has been investigated for their potential as inhibitors in enzyme systems relevant to neurodegenerative diseases. The presence of the trifluoromethyl group is hypothesized to play a crucial role in modulating the binding affinity of these compounds to their targets.

Synthetic Methodologies

The synthesis of (R)-1-(tert-Butoxycarbonyl)-2-(2-(trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid involves several steps that can be optimized for yield and purity. Key synthetic routes include:

- Formation of the Pyrrolidine Backbone : Utilizing chiral pool synthesis strategies to construct the pyrrolidine ring.

- Introduction of Functional Groups : Employing selective reactions to introduce the tert-butoxycarbonyl and trifluoromethylbenzyl groups.

These methodologies not only highlight the versatility of this compound but also its potential utility as a building block in the synthesis of more complex molecules .

Case Studies

Several case studies have documented the applications and effectiveness of this compound in various contexts:

Neuropharmacological Studies

In one notable study, researchers synthesized several derivatives based on this compound to evaluate their efficacy as neuroprotective agents. The results indicated that certain analogs exhibited promising neuroprotective effects in vitro, suggesting potential therapeutic applications in treating conditions such as Alzheimer’s disease.

Anticancer Research

Another investigation focused on the anticancer properties of related compounds. The study demonstrated that modifications to the trifluoromethyl group could significantly alter the cytotoxicity profiles against various cancer cell lines, indicating that fine-tuning this aspect could lead to more effective anticancer agents.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key differences arise from substituent positions and stereochemistry:

- Steric Effects : Ortho substitution creates greater steric hindrance near the pyrrolidine ring, which may reduce binding affinity in biological targets compared to para-substituted derivatives .

Q & A

Q. What safety precautions are critical when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Use chemically resistant gloves (nitrile or neoprene), safety goggles, and face shields to prevent skin/eye contact. Respiratory protection (e.g., NIOSH-approved masks) is advised if ventilation is insufficient .

- Engineering Controls: Perform reactions in a fume hood to mitigate inhalation risks (H335: respiratory irritation) .

- First Aid: For skin contact, wash immediately with water; for eye exposure, rinse for 15 minutes and seek medical attention (H319: serious eye irritation) .

Q. How is the compound synthesized, and what are common reaction conditions?

Methodological Answer:

- Multi-Step Synthesis: Palladium-catalyzed coupling (e.g., palladium diacetate with tert-butyl XPhos ligand) under inert atmospheres (40–100°C, 5.5 hours) is a typical approach for analogous pyrrolidine derivatives. Post-reaction workup includes acid hydrolysis (HCl/water, 93–96°C) to deprotect intermediates .

- Key Considerations: Monitor reaction progress via TLC or HPLC, and optimize equivalents of cesium carbonate to improve yield .

Q. How is purity validated, and what analytical methods are recommended?

Methodological Answer:

- Chromatography: Use reverse-phase HPLC with UV detection (λ = 254 nm) and C18 columns. Purity thresholds >98% are standard for in vivo studies .

- Spectroscopy: Confirm structural integrity via H/C NMR and FT-IR. For crystalline derivatives, single-crystal X-ray diffraction (e.g., Acta Crystallographica data) resolves stereochemistry .

Advanced Research Questions

Q. How can reaction yields be optimized for palladium-catalyzed steps in synthesis?

Methodological Answer:

- Catalyst-Ligand Pairing: Screen ligands (e.g., XPhos vs. SPhos) to enhance catalytic efficiency. Tert-butyl alcohol as a solvent improves stability of Pd intermediates .

- Temperature Gradients: Gradual heating (40°C → 100°C) reduces side reactions. Post-reaction, precipitate Pd residues using activated charcoal filtration .

- Yield Tracking: Compare isolated yields across solvent systems (DMF vs. THF) and document mass balance to identify loss points .

Q. How to resolve discrepancies in spectroscopic data during structural characterization?

Methodological Answer:

- Crystallographic Validation: For ambiguous NMR signals (e.g., overlapping pyrrolidine protons), grow single crystals and solve the structure via X-ray diffraction. Refine atomic coordinates using software like SHELX .

- Dynamic NMR: Perform variable-temperature H NMR to detect conformational flexibility (e.g., hindered rotation of the trifluoromethyl group) .

Q. What stability challenges arise under varying storage conditions, and how are they managed?

Methodological Answer:

- Degradation Pathways: Hydrolysis of the tert-butoxycarbonyl (Boc) group occurs in humid environments. Store desiccated at –20°C under nitrogen .

- Stability Testing: Conduct accelerated aging studies (40°C/75% RH for 4 weeks) and monitor purity via HPLC. Add stabilizers (e.g., BHT) for oxygen-sensitive batches .

Q. How to address poor aqueous solubility in preclinical formulations?

Methodological Answer:

- Vehicle Optimization: Prepare stock solutions in DMSO (10 mM), then dilute with saline containing 5% Tween 80. Vortex vigorously and sonicate to ensure homogeneity .

- Dose Calibration: For in vivo studies, adjust dosing volume based on animal weight (e.g., 10 µL/g for mice) and include a DMSO control group to exclude solvent toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.